molecular formula C13H15NO2S3 B2545832 N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1286714-57-5

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B2545832
CAS No.: 1286714-57-5
M. Wt: 313.45
InChI Key: QZUBSBBICSTPFM-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core substituted with a cyclopropyl group and a thiophen-3-ylmethyl moiety. Sulfonamides are widely studied for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, due to their ability to mimic biological sulfonic acid groups .

Properties

IUPAC Name

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S3/c1-10-2-5-13(18-10)19(15,16)14(12-3-4-12)8-11-6-7-17-9-11/h2,5-7,9,12H,3-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUBSBBICSTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a thiophene derivative with a boronic acid derivative under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex thiophene derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, which are crucial for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to reduce the sulfonamide group.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide nitrogen.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Amine derivatives.

  • Substitution: Amides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiophene core makes it a valuable intermediate in the development of new materials and catalysts.

Biology: N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound's biological activity has been explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for pharmaceutical development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of new products with enhanced performance and durability.

Mechanism of Action

The mechanism by which N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The compound’s closest structural analogs include other N-substituted thiophene-2-sulfonamides. Key comparisons are summarized below:

Compound Name N-Substituent 1 N-Substituent 2 Core Structure Notable Properties
N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide Cyclopropyl Thiophen-3-ylmethyl Thiophene-2-sulfonamide High lipophilicity (cyclopropyl), π-π interactions (thiophene)
N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide Allyl-indole 2-iodo-4-substituted phenyl Thiophene-2-sulfonamide Enhanced steric bulk (indole, iodine), potential halogen bonding
N-methyl-N-(4-methoxybenzyl)thiophene-2-sulfonamide Methyl 4-methoxybenzyl Thiophene-2-sulfonamide Improved solubility (methoxy group), moderate metabolic stability

Key Observations :

  • Cyclopropyl vs. Allyl-Indole : The cyclopropyl group in the target compound likely enhances metabolic stability compared to the allyl-indole substituent in the analog from , which may be prone to oxidative degradation .
  • Thiophen-3-ylmethyl vs.
  • Synthetic Routes : Both compounds likely employ nucleophilic substitution for sulfonamide formation, as seen in ’s use of Cs₂CO₃ and acetonitrile . However, the target compound’s cyclopropyl group may require specialized reagents (e.g., cyclopropanating agents).
Electronic and Steric Effects
  • Electron-Withdrawing vs. In contrast, iodine in ’s compound is electron-withdrawing, which could polarize the sulfonamide group.

Biological Activity

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a compound that belongs to the sulfonamide class of organic molecules, characterized by a sulfonyl group (SO₂) attached to a nitrogen atom (NH). This compound features a unique structure that includes a thiophene ring, a cyclopropyl group, and a methyl group, which may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Structural Overview

The molecular formula of this compound is C13H15N1O2S3C_{13}H_{15}N_{1}O_{2}S_{3}. The structural components are as follows:

Component Description
Cyclopropyl A three-membered carbon ring that enhances stability and reactivity.
Methyl Group A simple alkyl group that may influence lipophilicity.
Thiophene Ring A five-membered aromatic ring containing sulfur, known for its biological activity.
Sulfonamide Group Confers antibacterial properties and influences pharmacological activity.

1. Anti-inflammatory Properties

Thiophene derivatives, including sulfonamides, have been documented for their anti-inflammatory effects. Research indicates that compounds with thiophene rings can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes. For instance, some thiophene-based compounds demonstrated IC₅₀ values in the low micromolar range against 5-lipoxygenase (5-LOX), suggesting potent anti-inflammatory activity .

The mechanism by which this compound exerts its biological effects likely involves modulation of inflammatory cytokines and pathways. Similar thiophene derivatives have shown the ability to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other thiophene-containing compounds:

Compound Biological Activity IC₅₀ Values
Tiaprofenic Acid Anti-inflammatory1.8 µM
Suprofen Anti-inflammatory6.0 µM
N-cyclopropyl-N'-[(thiophen-3-yl)methyl]ethanediamide Potential antimicrobial and anti-inflammatoryNot specified

This table illustrates that while other thiophene derivatives have established activities and IC₅₀ values, the specific biological activity of this compound remains to be fully elucidated.

Case Studies and Research Findings

While direct case studies on this compound are sparse, related research highlights the importance of thiophene derivatives in medicinal chemistry:

  • Thiophene-Based Anti-inflammatory Agents : A study demonstrated that certain thiophene derivatives could significantly reduce inflammation in animal models by inhibiting key inflammatory pathways .
  • Cancer Research : Compounds similar in structure have been investigated for their ability to inhibit tubulin polymerization, indicating potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves refluxing equimolar quantities of sulfonamide precursors with thiophene derivatives in aprotic solvents like acetonitrile or THF. Catalysts such as triethylamine (Et3_3N) are used to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and yields are improved by optimizing solvent polarity, temperature (e.g., room temperature vs. reflux), and stoichiometric ratios of reagents. Column chromatography is employed for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the presence of cyclopropyl protons (δ 0.5–1.5 ppm), thiophene aromatic protons (δ 6.5–7.5 ppm), and sulfonamide NH (δ ~8–10 ppm).
  • IR : Stretching vibrations for sulfonamide S=O (1150–1350 cm1^{-1}) and C-S (600–800 cm1^{-1}) are diagnostic.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak and fragmentation pattern .

Q. What initial biological screening assays are recommended to evaluate its potential pharmacological activity?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria and fungi. Cytotoxicity can be assessed via MTT assays on mammalian cell lines. For mechanistic insights, enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory activity) are recommended. Positive controls and triplicate replicates ensure reliability .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the molecular structure and intermolecular interactions of this compound?

  • Methodological Answer : Single crystals are grown via slow evaporation of a saturated acetonitrile solution. Diffraction data collected at 100 K reveal dihedral angles between aromatic rings (e.g., thiophene vs. cyclopropyl groups) and non-classical hydrogen bonds (C–H⋯O/S). Software like SHELX refines the structure, and Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π–π stacking, van der Waals contacts) .

Q. What computational methods are employed to correlate its structure with observed biological activity?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking (AutoDock Vina) simulates binding affinities to target proteins (e.g., kinases or receptors). Quantitative structure-activity relationship (QSAR) models identify critical substituents (e.g., methyl or cyclopropyl groups) influencing bioactivity .

Q. How do substituents on the thiophene rings influence its reactivity in electrophilic substitution reactions?

  • Methodological Answer : Electron-donating groups (e.g., methyl) activate the thiophene ring toward electrophiles (e.g., nitration, halogenation), directing substitution to the 5-position. Steric effects from the cyclopropyl group may hinder reactivity at adjacent positions. Monitoring via 1^1H NMR and LC-MS tracks regioselectivity and byproduct formation .

Q. What strategies mitigate discrepancies in biological activity data across different studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum concentration) and validate compound purity (>95% by HPLC). Use orthogonal characterization (e.g., microanalysis for C, H, N, S) to confirm batch consistency. Address solubility issues via co-solvents (DMSO/PBS) and control for solvent toxicity .

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